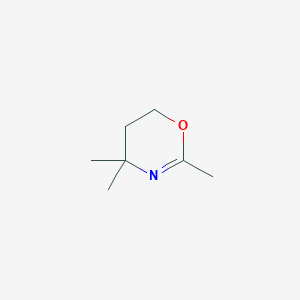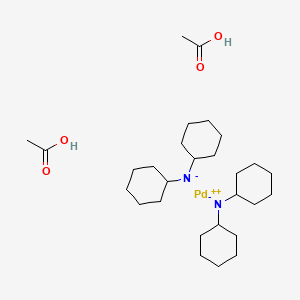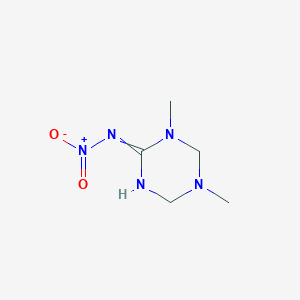
Methyl7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8F3NO5S and a molecular weight of 335.26 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethylsulfonyloxy group attached to an isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate typically involves the introduction of the trifluoromethylsulfonyloxy group to the isoquinoline ring. One common method involves the reaction of isoquinoline derivatives with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems could also be explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyloxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trifluoromethyl)isoquinoline: This compound has a similar trifluoromethyl group but lacks the sulfonyloxy group, resulting in different reactivity and applications.
4-(Trifluoromethyl)isoquinoline: Another similar compound with the trifluoromethyl group positioned differently on the isoquinoline ring.
Uniqueness
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is unique due to the presence of both the trifluoromethyl and sulfonyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and applications .
Eigenschaften
Molekularformel |
C12H8F3NO5S |
|---|---|
Molekulargewicht |
335.26 g/mol |
IUPAC-Name |
methyl 7-(trifluoromethylsulfonyloxy)isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO5S/c1-20-11(17)10-5-7-2-3-9(4-8(7)6-16-10)21-22(18,19)12(13,14)15/h2-6H,1H3 |
InChI-Schlüssel |
OLILEBJOJUKXAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Aminophenyl)-7-iodothieno[3,2-c]pyridin-4-amine](/img/structure/B8744998.png)
![1-[2-(4-Pyridyl)ethyl]-4-benzamidopiperidine](/img/structure/B8745003.png)








![5-Chloro-2-hydroxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B8745053.png)

